6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine
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Overview
Description
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and an amine group at the 3rd position of the pyrazolo[4,3-b]pyridine core. Pyrazolopyridines are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester or diketone.
Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.
Bromination: The bromination of the pyrazolopyridine core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Methylation: The methylation of the nitrogen atom at the 1st position is carried out using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.
Amination: Ammonia or primary amines under nucleophilic substitution conditions.
Major Products Formed
Substituted Derivatives: Products with various substituents at the 6th position.
N-oxides: Products formed through oxidation.
Biaryl Derivatives: Products formed through coupling reactions.
Scientific Research Applications
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of kinase inhibitors, particularly for targeting tropomyosin receptor kinases (TRKs) involved in cancer proliferation.
Biological Studies: Employed in the study of signal transduction pathways and cellular processes such as proliferation, differentiation, and survival.
Chemical Biology: Utilized as a probe to investigate the function of specific proteins and enzymes in biological systems.
Industrial Applications: Used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include tropomyosin receptor kinases (TRKs), which are involved in various cancers .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: A closely related compound with similar biological activities.
1H-Pyrazolo[4,3-c]pyridine: Another isomer with distinct substitution patterns and biological properties.
1H-Pyrrolo[2,3-b]pyridine: A structurally related compound with potent activity against fibroblast growth factor receptors (FGFRs).
Uniqueness
6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain kinases. The presence of the bromine atom enhances its reactivity and allows for further functionalization, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
6-bromo-1-methylpyrazolo[4,3-b]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-12-5-2-4(8)3-10-6(5)7(9)11-12/h2-3H,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQIIPYLPFRMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=N1)N)N=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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